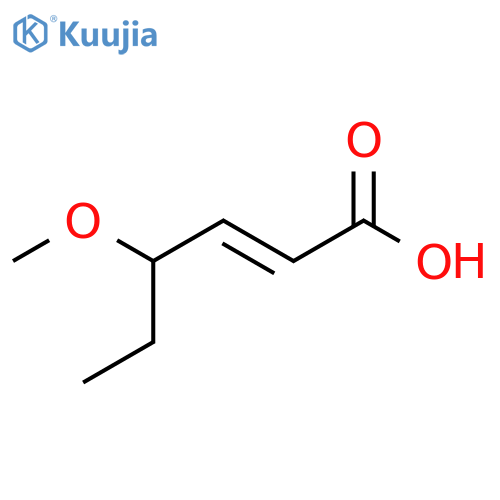Cas no 1867943-35-8 (4-Methoxyhex-2-enoic acid)

4-Methoxyhex-2-enoic acid structure
商品名:4-Methoxyhex-2-enoic acid
4-Methoxyhex-2-enoic acid 化学的及び物理的性質
名前と識別子
-
- 4-methoxyhex-2-enoic acid
- 1867943-35-8
- EN300-1788297
- 4-Methoxyhex-2-enoic acid
-
- インチ: 1S/C7H12O3/c1-3-6(10-2)4-5-7(8)9/h4-6H,3H2,1-2H3,(H,8,9)/b5-4+
- InChIKey: HTSPHDWKROIKBY-SNAWJCMRSA-N
- ほほえんだ: O(C)C(/C=C/C(=O)O)CC
計算された属性
- せいみつぶんしりょう: 144.078644241g/mol
- どういたいしつりょう: 144.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
4-Methoxyhex-2-enoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1788297-2.5g |
4-methoxyhex-2-enoic acid |
1867943-35-8 | 2.5g |
$2014.0 | 2023-09-19 | ||
| Enamine | EN300-1788297-10.0g |
4-methoxyhex-2-enoic acid |
1867943-35-8 | 10g |
$4421.0 | 2023-06-02 | ||
| Enamine | EN300-1788297-5.0g |
4-methoxyhex-2-enoic acid |
1867943-35-8 | 5g |
$2981.0 | 2023-06-02 | ||
| Enamine | EN300-1788297-1g |
4-methoxyhex-2-enoic acid |
1867943-35-8 | 1g |
$1029.0 | 2023-09-19 | ||
| Enamine | EN300-1788297-0.25g |
4-methoxyhex-2-enoic acid |
1867943-35-8 | 0.25g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1788297-0.5g |
4-methoxyhex-2-enoic acid |
1867943-35-8 | 0.5g |
$987.0 | 2023-09-19 | ||
| Enamine | EN300-1788297-0.05g |
4-methoxyhex-2-enoic acid |
1867943-35-8 | 0.05g |
$864.0 | 2023-09-19 | ||
| Enamine | EN300-1788297-0.1g |
4-methoxyhex-2-enoic acid |
1867943-35-8 | 0.1g |
$904.0 | 2023-09-19 | ||
| Enamine | EN300-1788297-1.0g |
4-methoxyhex-2-enoic acid |
1867943-35-8 | 1g |
$1029.0 | 2023-06-02 | ||
| Enamine | EN300-1788297-10g |
4-methoxyhex-2-enoic acid |
1867943-35-8 | 10g |
$4421.0 | 2023-09-19 |
4-Methoxyhex-2-enoic acid 関連文献
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
1867943-35-8 (4-Methoxyhex-2-enoic acid) 関連製品
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 503537-97-1(4-bromooct-1-ene)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
